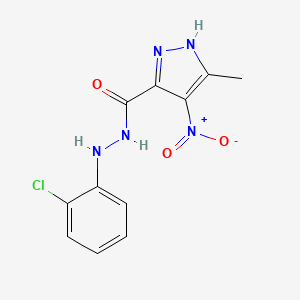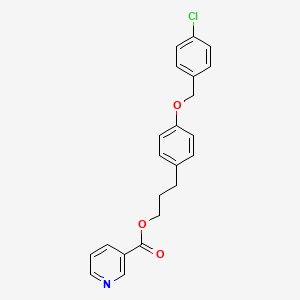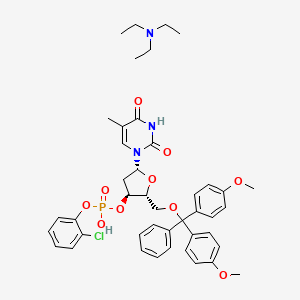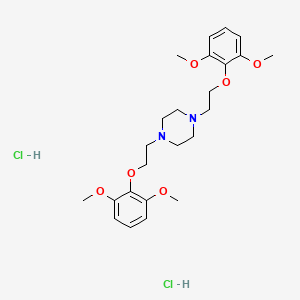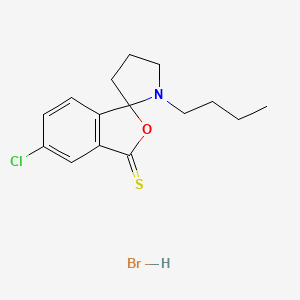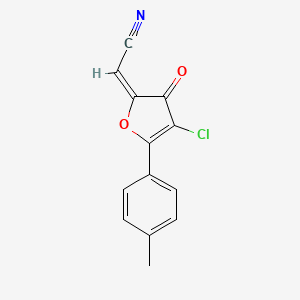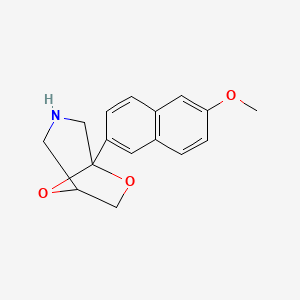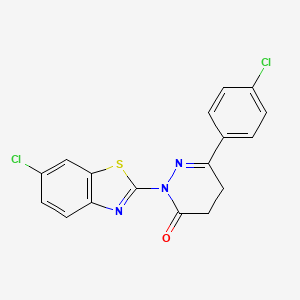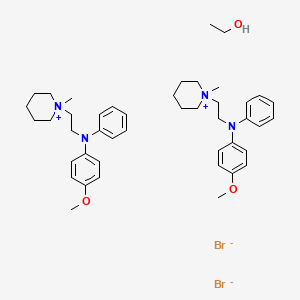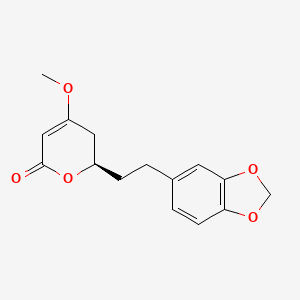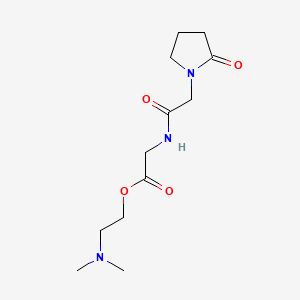
Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is primarily used as a dye due to its intense coloration and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the sulfonation of aniline derivatives, followed by condensation reactions to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The final product is usually purified through crystallization or filtration techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism by which Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, altering the function or appearance of the target molecules. This binding can lead to changes in color, fluorescence, or other detectable properties, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato]chromate: Another complex dye with similar applications but different structural features.
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its stability, intense coloration, and versatility in various applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
93904-47-3 |
|---|---|
Molekularformel |
C40H32N3Na3O9S3 |
Molekulargewicht |
863.9 g/mol |
IUPAC-Name |
trisodium;2-methyl-4-[4-[[4-(3-methyl-4-sulfonatoanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O9S3.3Na/c1-25-22-34(16-19-37(25)53(44,45)46)41-31-10-4-28(5-11-31)40(29-6-12-32(13-7-29)42-35-17-20-38(26(2)23-35)54(47,48)49)30-8-14-33(15-9-30)43-36-18-21-39(27(3)24-36)55(50,51)52;;;/h4-24,41-42H,1-3H3,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI-Schlüssel |
QMDATWYJLSWNJF-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


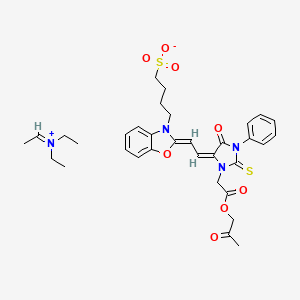
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
